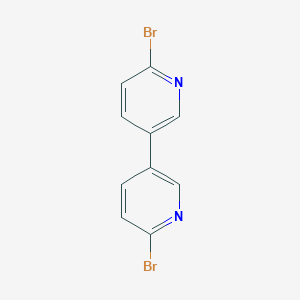

6,6'-Dibromo-3,3'bipyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

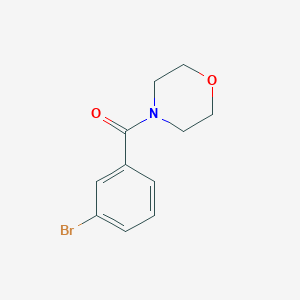

6,6’-Dibromo-3,3’bipyridine is a chemical compound with the molecular formula C10H6Br2N2 . It has an average mass of 313.976 Da and a monoisotopic mass of 311.889771 Da .

Molecular Structure Analysis

The IUPAC name for 6,6’-Dibromo-3,3’bipyridine is 2-bromo-5-(6-bromopyridin-3-yl)pyridine . The InChI and Canonical SMILES representations provide further details about its molecular structure .Physical And Chemical Properties Analysis

6,6’-Dibromo-3,3’bipyridine has a molecular weight of 313.98 g/mol . It has a computed XLogP3-AA of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 25.8 Ų .科学的研究の応用

Chemical Behavior and Complexation

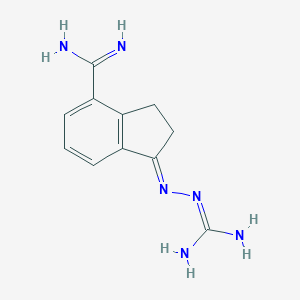

Kishii, Araki, and Shiraishi (1984) investigated the chemical behavior of 6,6'-Dibromo-3,3'bipyridine, particularly focusing on its reaction with ammonia, which leads to the formation of 6,6'-diamino-2,2′-bipyridine (DABP). They observed that DABP undergoes conformational changes and behaves as a diacidic base within the pH range of 0 to 10, forming complexes with Cu(II), Ni(II), Co(II), and Zn(II). The amino groups at the 6 and 6′ positions were identified as strong electron-donating groups rather than coordination sites (Kishii, Araki, & Shiraishi, 1984).

Applications in Supramolecular Chemistry

Amb and Rasmussen (2006) presented 6,6'-Dibromo-3,3'bipyridine as a solubilizing building block for macromolecular and supramolecular applications. They detailed an inexpensive synthesis route from citrazinic acid and highlighted its conversion to 6,6'-dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine via oxidative coupling. This compound serves as a synthetic precursor, facilitating the design of ligands and applications in macro- or supramolecular structures (Amb & Rasmussen, 2006).

Role in Solar Energy Conversion

In the realm of renewable energy, 6,6'-Dibromo-3,3'bipyridine has found applications in dye-sensitized solar cells (DSCs). Constable et al. (2009) described synthetic approaches to 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents, which were used to prepare copper(I) complexes. These complexes showed promise for incorporation into copper-based dye-sensitized solar cells, suggesting a role for 6,6'-Dibromo-3,3'bipyridine in enhancing solar energy conversion technologies (Constable et al., 2009).

特性

IUPAC Name |

2-bromo-5-(6-bromopyridin-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTQXCQPBVBRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423776 |

Source

|

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6'-Dibromo-3,3'bipyridine | |

CAS RN |

147496-14-8 |

Source

|

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

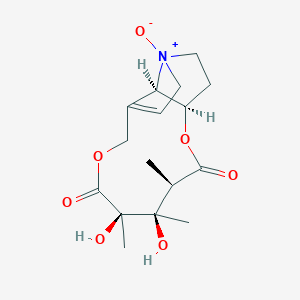

![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)

![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)

![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)

![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)